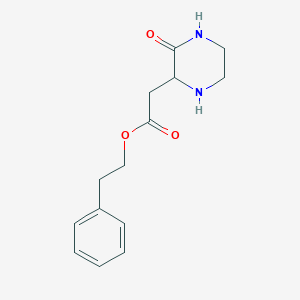

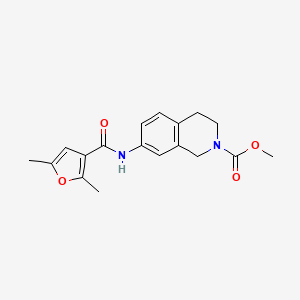

![molecular formula C21H14N6O B2929392 N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)quinoline-2-carboxamide CAS No. 891114-55-9](/img/structure/B2929392.png)

N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)quinoline-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)quinoline-2-carboxamide” is a compound that belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . It has been studied as a bromodomain inhibitor with micromolar IC 50 values . The compound has been identified as a potential therapeutic target for treating various diseases, including cancers .

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity :

- Research has demonstrated the synthesis and evaluation of triazolo and quinoline derivatives for their biological activities. For example, one study focused on the development of potent and selective inhibitors of the TGF-β type I receptor kinase as cancer immunotherapeutic/antifibrotic agents, utilizing a structure similar to the compound (Jin et al., 2014). This indicates the relevance of such compounds in developing treatments for cancer and fibrosis.

- Another aspect of research on related compounds includes their antimicrobial and antifungal activities. For instance, derivatives of triazolo[4,3-a]pyrimidin have been synthesized and tested for antimicrobial efficacy, suggesting potential applications in combating infectious diseases (Abu‐Hashem & Gouda, 2017).

Chemical Synthesis :

- The chemical synthesis of such compounds often involves complex reactions to introduce specific functional groups that confer biological activity. For example, the synthesis of 1,2,4‐triazolo[4′,3′:1,6]pyridazino[4,5‐b]quinoline derivatives has been reported, showcasing the methods used to create structurally diverse compounds with potential for further functionalization and study (Vomero et al., 1990).

Antiviral and Antitumor Applications :

- Some derivatives have been investigated for their antiviral properties, including the inhibition of RNA-dependent RNA polymerase, highlighting their potential as antiviral agents against various RNA viruses (Carta et al., 2011). Additionally, new quinoline, pyrimido[4,5-b]quinoline, and other analogs have been synthesized and evaluated for in vitro antitumor activity, demonstrating the therapeutic potential of such compounds in cancer treatment (El-Gohary, 2013).

Mecanismo De Acción

Target of Action

The primary targets of this compound are the Cell division protein ZipA and its homolog in Escherichia coli (strain K12) and Shigella flexneri . These proteins play a crucial role in bacterial cell division.

Mode of Action

It is believed to interact with its targets, the cell division protein zipa and its homolog, leading to potential disruption in the bacterial cell division process .

Biochemical Pathways

Given its targets, it is likely to impact the bacterial cell division process .

Result of Action

Given its targets, it is likely to disrupt bacterial cell division, potentially leading to the death of the bacteria .

Propiedades

IUPAC Name |

N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]quinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14N6O/c28-21(19-9-8-14-4-1-2-7-17(14)24-19)23-16-6-3-5-15(12-16)18-10-11-20-25-22-13-27(20)26-18/h1-13H,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOQULBRDFUNKPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C(=O)NC3=CC=CC(=C3)C4=NN5C=NN=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

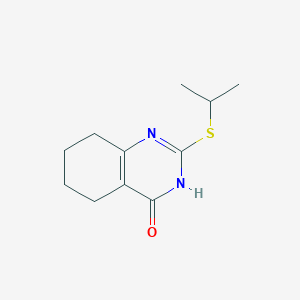

![N-(2-methoxyethyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2929309.png)

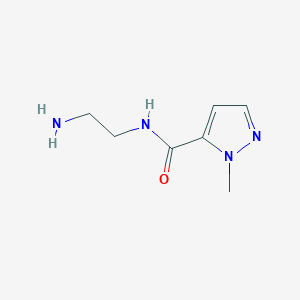

![2-[7,8-dimethyl-2-oxo-4-(thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-methyl-N-phenylacetamide](/img/structure/B2929310.png)

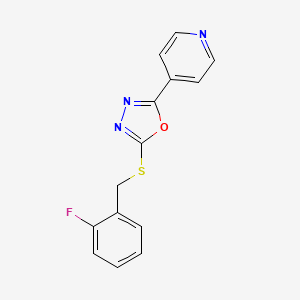

![ethyl 4-(2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamido)benzoate](/img/structure/B2929311.png)

![4-Cyclopentyl-N-[3-(2-oxoazetidin-1-yl)phenyl]-1,4-diazepane-1-carboxamide](/img/structure/B2929312.png)

![3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-methylpyridin-2-yl)propanamide](/img/structure/B2929323.png)

![7-((4-bromobenzyl)thio)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2929325.png)